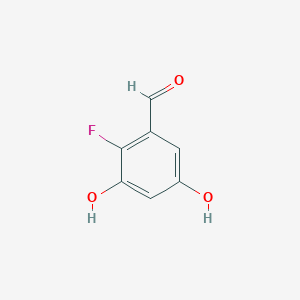

2-Fluoro-3,5-dihydroxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-3,5-dihydroxybenzaldehyde, also known as 2F-DHB, is a chemical compound that has been widely used in scientific research. It is a derivative of 3,5-dihydroxybenzaldehyde, which is a natural product found in various plants. 2F-DHB has been synthesized using different methods, and its properties and applications have been extensively studied.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix for MALDI is not fully understood. However, it is believed that the presence of the fluorine atom in the molecule enhances the energy absorption and transfer in the matrix, leading to better desorption and ionization of the analyte molecules.

Biochemical and Physiological Effects:

There is currently no known biochemical or physiological effect of 2-Fluoro-3,5-dihydroxybenzaldehyde on living organisms. However, its use as a matrix for MALDI has contributed significantly to the advancement of various fields such as proteomics, metabolomics, and lipidomics.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix for MALDI has several advantages over other matrices. It has been shown to provide better sensitivity, resolution, and reproducibility in the analysis of various biomolecules. Additionally, it is relatively easy to synthesize and has a low cost compared to other matrices.

However, there are also some limitations to the use of 2-Fluoro-3,5-dihydroxybenzaldehyde. One of the major limitations is its tendency to form clusters, which can interfere with the analysis of small molecules. Additionally, its use for the analysis of large molecules such as proteins and peptides can be challenging due to its relatively low molecular weight.

Zukünftige Richtungen

Despite its widespread use, there is still much to be explored regarding the properties and applications of 2-Fluoro-3,5-dihydroxybenzaldehyde. Some of the future directions that could be pursued include:

1. Optimization of the synthesis method to improve the yield and purity of the compound.

2. Investigation of the mechanism of action of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix for MALDI.

3. Development of new matrices based on 2-Fluoro-3,5-dihydroxybenzaldehyde for the analysis of different biomolecules.

4. Exploration of the potential use of 2-Fluoro-3,5-dihydroxybenzaldehyde in other analytical techniques such as liquid chromatography and capillary electrophoresis.

5. Investigation of the toxicity and biocompatibility of 2-Fluoro-3,5-dihydroxybenzaldehyde for possible biomedical applications.

Conclusion:

2-Fluoro-3,5-dihydroxybenzaldehyde is a chemical compound that has been widely used in scientific research as a matrix for MALDI mass spectrometry. Its properties and applications have been extensively studied, and it has been shown to provide several advantages over other matrices. However, there is still much to be explored regarding its properties and potential applications. Further research in this field could lead to the development of new analytical techniques and biomaterials that could have significant impacts on various fields such as medicine, biology, and chemistry.

Synthesemethoden

The synthesis of 2-Fluoro-3,5-dihydroxybenzaldehyde involves the reaction of 2-fluorobenzaldehyde with 3,5-dihydroxybenzaldehyde in the presence of a catalyst. One of the commonly used methods is the Knoevenagel condensation reaction, which involves the reaction of the aldehyde groups of the two compounds to form a carbon-carbon double bond. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3,5-dihydroxybenzaldehyde has been used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. MALDI is a powerful analytical technique that allows the analysis of a wide range of biomolecules such as proteins, peptides, and nucleic acids. The use of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix has been shown to improve the sensitivity and resolution of the MALDI analysis.

Eigenschaften

CAS-Nummer |

120951-87-3 |

|---|---|

Produktname |

2-Fluoro-3,5-dihydroxybenzaldehyde |

Molekularformel |

C7H5FO3 |

Molekulargewicht |

156.11 g/mol |

IUPAC-Name |

2-fluoro-3,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H5FO3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-3,10-11H |

InChI-Schlüssel |

WIHCBZNXQJBQEC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C=O)F)O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1C=O)F)O)O |

Synonyme |

Benzaldehyde, 2-fluoro-3,5-dihydroxy- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)